Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorinated phenoxy group, and the attachment of the butanamido and carboxylate groups. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorinated Phenoxy Group: This step often involves nucleophilic substitution reactions using chlorinated phenols and appropriate leaving groups.
Attachment of Functional Groups: The butanamido and carboxylate groups can be introduced through amide bond formation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups and other reducible sites within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorinated phenoxy group and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANOYLAMINO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE
- PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of PROPAN-2-YL 2-[4-(4-CHLORO-2-METHYLPHENOXY)BUTANAMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28ClNO4S |
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Molecular Weight |
438.0 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(4-chloro-2-methylphenoxy)butanoylamino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28ClNO4S/c1-6-17-15(5)29-21(20(17)22(26)28-13(2)3)24-19(25)8-7-11-27-18-10-9-16(23)12-14(18)4/h9-10,12-13H,6-8,11H2,1-5H3,(H,24,25) |
InChI Key |
SLBQYRNUGDARMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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